REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][NH:12][CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9].ICC.CCN(C(C)C)[CH:22]([CH3:24])[CH3:23]>CN(C=O)C>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][N:12]([CH:22]([CH3:24])[CH3:23])[CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1|
|
Name
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1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1
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Name
|
|
Quantity
|
9.67 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 6 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (50 mL)
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Type
|
WASH
|
Details
|
The organic layer was washed with water (2×50 mL), 2N sodium hydroxide (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
then combined for purification via column chromatography (silica gel, EtOAc)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C12CN(CC2C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 146.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |